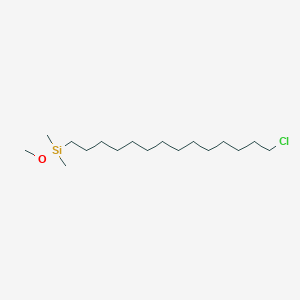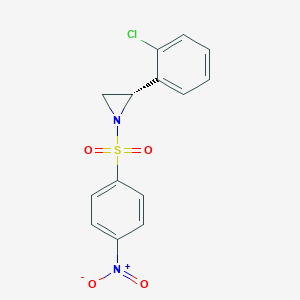![molecular formula C21H17NS B12540467 Benzo[f]quinoline, 1-methyl-3-[4-(methylthio)phenyl]- CAS No. 669089-45-6](/img/structure/B12540467.png)
Benzo[f]quinoline, 1-methyl-3-[4-(methylthio)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[f]quinoline, 1-methyl-3-[4-(methylthio)phenyl]- is a polynuclear azaheterocycle with an extended π-π conjugation. . The compound is known for its unique structural properties, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[f]quinoline, 1-methyl-3-[4-(methylthio)phenyl]- typically involves a multi-step process. One common method includes the quaternization of a nitrogen heterocycle followed by a [3+2] dipolar cycloaddition reaction . This method is efficient and allows for the incorporation of various substituents to modify the compound’s properties.
Industrial Production Methods
Industrial production of quinoline derivatives often employs greener and more sustainable chemical processes. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These approaches not only enhance the efficiency of the synthesis but also reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzo[f]quinoline, 1-methyl-3-[4-(methylthio)phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by heterogeneous cobalt oxide or titanium dioxide under mild conditions.
Substitution: Electrophilic and nucleophilic substitution reactions are common, facilitated by catalysts such as copper or iron.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Cobalt oxide, titanium dioxide
Reducing agents: Hantzsch esters
Catalysts: Copper, iron, and cobalt compounds
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield quinoline derivatives, while reduction reactions produce deoxygenated N-heterocycles .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Exhibits antimicrobial and anticancer activities.
Medicine: Potential therapeutic agent for treating various types of cancer, including leukemia and melanoma.
Industry: Utilized in the development of opto-electronic devices and agricultural chemicals.
Mechanism of Action
The mechanism of action of Benzo[f]quinoline, 1-methyl-3-[4-(methylthio)phenyl]- involves its interaction with molecular targets and pathways within cells. The compound’s extended π-π conjugation allows it to intercalate with DNA, disrupting the replication process and leading to cell death . Additionally, it can inhibit specific enzymes involved in cell proliferation, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3-Methylbenzo[f]quinoline: Shares a similar core structure but lacks the methylthio phenyl substituent.
Benzoquinoline derivatives: Various derivatives exhibit different biological activities and chemical reactivities.
Uniqueness
Benzo[f]quinoline, 1-methyl-3-[4-(methylthio)phenyl]- is unique due to its specific substituents, which enhance its biological activity and chemical reactivity. The presence of the methylthio phenyl group contributes to its selective anticancer activity, making it a promising candidate for therapeutic applications .
Properties
CAS No. |
669089-45-6 |
|---|---|
Molecular Formula |
C21H17NS |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
1-methyl-3-(4-methylsulfanylphenyl)benzo[f]quinoline |
InChI |
InChI=1S/C21H17NS/c1-14-13-20(16-7-10-17(23-2)11-8-16)22-19-12-9-15-5-3-4-6-18(15)21(14)19/h3-13H,1-2H3 |
InChI Key |
SRGUWVLWPHLGAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=CC=C(C=C4)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Oxan-2-yl)oxy]pyridine](/img/structure/B12540401.png)
![4-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}butan-1-ol](/img/structure/B12540409.png)


![1-[1-(2,2-Diphenylethyl)-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one](/img/structure/B12540429.png)
![1-[4-(Benzyloxy)phenyl]-1-hydroxypentan-3-one](/img/structure/B12540437.png)

![3-Benzyl-2-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B12540444.png)
![N-[1-(4-Bromophenyl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12540448.png)
![2,4-Dichloro-1-[4-chloro-2-(4-nitrophenoxy)phenoxy]benzene](/img/structure/B12540455.png)
![6-(2-Methylphenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12540466.png)
![2,3,4-Trichloro-5-{[(thiiran-2-yl)methoxy]methyl}thiophene](/img/structure/B12540469.png)

